Superior In Vivo Exposure: SR9011 vs. GSK4112
SR9011 provides quantifiably superior in vivo exposure compared to its structural analog GSK4112, which is a critical differentiator for enabling animal studies. Following intraperitoneal (i.p.) administration, SR9011 achieves significant plasma and brain concentrations . In contrast, GSK4112 has been reported to show no plasma exposure under comparable conditions .
| Evidence Dimension | Plasma Concentration (in mice) |
|---|---|
| Target Compound Data | 0.53 µM (2h post 10 mg/kg i.p.) and 15.3 µM (2h post 100 mg/kg i.p.) |
| Comparator Or Baseline | GSK4112: No plasma exposure |
| Quantified Difference | SR9011 achieves measurable µM concentrations, while GSK4112 is undetectable. |
| Conditions | Mice, intraperitoneal (i.p.) injection, measured 2 hours post-dose. |
Why This Matters
For in vivo pharmacology studies, measurable systemic exposure is a non-negotiable prerequisite, which SR9011 uniquely provides over earlier analogs.
